Lomitapide-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

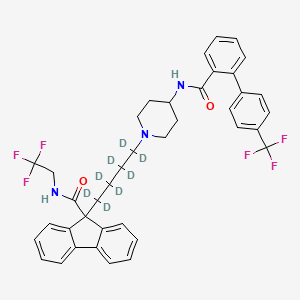

Structure

3D Structure

Eigenschaften

Molekularformel |

C39H37F6N3O2 |

|---|---|

Molekulargewicht |

701.8 g/mol |

IUPAC-Name |

9-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |

InChI |

InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2,21D2,22D2 |

InChI-Schlüssel |

MBBCVAKAJPKAKM-WKAGHQRMSA-N |

Isomerische SMILES |

[2H]C([2H])(C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NCC(F)(F)F)C([2H])([2H])C([2H])([2H])C([2H])([2H])N4CCC(CC4)NC(=O)C5=CC=CC=C5C6=CC=C(C=C6)C(F)(F)F |

Kanonische SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Lomitapide-d8 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Lomitapide-d8 as an internal standard in the bioanalytical quantification of Lomitapide. It provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and essential data for researchers and professionals in drug development.

Introduction: The Significance of Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1] The use of an appropriate internal standard (IS) is a critical component of a robust LC-MS/MS method, correcting for variability during sample preparation, injection, and ionization.[2]

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice.[2][3] Being chemically identical to the analyte, it co-elutes during chromatography and exhibits similar behavior during extraction and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, yet distinguishable, nature enables the SIL-IS to effectively compensate for matrix effects and variations in analytical conditions, leading to highly accurate and precise quantification.[4]

Mechanism of Action: Lomitapide and its Deuterated Analog

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[5] MTP is an essential intracellular lipid transfer protein responsible for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver (Very Low-Density Lipoprotein, VLDL) and intestine (chylomicrons). By inhibiting MTP, Lomitapide effectively reduces the secretion of these lipoproteins, leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C).[5]

This compound is a deuterated form of Lomitapide, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass but with the same chemical properties as Lomitapide. In an LC-MS/MS assay, Lomitapide and this compound are extracted and analyzed simultaneously. The instrument measures the peak area ratio of the analyte to the internal standard. Because the IS is added at a known concentration to all samples (including calibration standards, quality controls, and unknown study samples), any loss or variation during the analytical process will affect both the analyte and the IS to the same extent. This allows for the accurate calculation of the analyte concentration in the unknown samples.

Experimental Protocol: A Representative LC-MS/MS Method

While specific, detailed protocols for the bioanalysis of Lomitapide using this compound are often proprietary and not publicly available, the following represents a comprehensive and robust methodology based on established principles of bioanalytical method development for small molecules in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma.

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject a defined volume (e.g., 10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical chromatographic conditions for the separation of Lomitapide.

| Parameter | Recommended Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Lomitapide | Precursor Ion (m/z) -> Product Ion (m/z) [Specific values would be optimized during method development] |

| This compound | Precursor Ion (m/z) -> Product Ion (m/z) [Specific values would be optimized during method development, expected to be +8 Da for the precursor ion compared to Lomitapide] |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Quantitative Data and Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the expected quantitative performance of a validated LC-MS/MS assay for Lomitapide using this compound as an internal standard, based on FDA and EMA guidelines.[6]

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Lower Limit of Quantification (LLOQ) | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Expected Result |

| Extraction Recovery | Consistent, precise, and reproducible across the calibration range. |

| Matrix Effect | Minimal to no significant ion suppression or enhancement observed. |

Visualizing the Workflow and Mechanisms

Lomitapide's Mechanism of Action

Caption: Mechanism of Lomitapide action in the liver and intestine.

Bioanalytical Workflow with this compound

Caption: Experimental workflow for Lomitapide quantification.

The Logic of Internal Standard Correction

Caption: Logical relationship of internal standard correction.

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of Lomitapide by LC-MS/MS. Its chemical similarity to the analyte ensures that it accurately reflects and corrects for variations inherent in the analytical process. The implementation of a robust and validated LC-MS/MS method, as outlined in this guide, is essential for generating high-quality pharmacokinetic and toxicokinetic data, thereby supporting the safe and effective development of Lomitapide and other novel therapeutics. The principles and methodologies described herein provide a solid foundation for researchers and drug development professionals to establish reliable bioanalytical assays.

References

- 1. mdpi.com [mdpi.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. research-portal.uu.nl [research-portal.uu.nl]

Lomitapide-d8 Certificate of Analysis and technical data

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Lomitapide-d8, including its certificate of analysis, physicochemical properties, and relevant biological context.

This compound is the deuterated form of Lomitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTTP).[1][2] It is primarily intended for use as an internal standard in analytical and pharmacokinetic research, particularly for the quantification of Lomitapide in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotope labeling of this compound allows for precise and accurate measurement of the parent compound, Lomitapide.[2]

Certificate of Analysis and Technical Data

The following tables summarize the typical physicochemical properties and specifications for this compound, based on data from various suppliers.

Table 1: Identity and Formulation

| Parameter | Specification |

| Formal Name | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide |

| Synonyms | AEGR-733-d8, BMS-201038-d8 |

| CAS Number | 2459377-96-7 |

| Molecular Formula | C₃₉H₂₉D₈F₆N₃O₂ |

| Molecular Weight | 701.8 g/mol |

| Formulation | A crystalline solid |

Table 2: Purity and Stability

| Parameter | Specification |

| Purity | ≥99% deuterated forms (d₁-d₈)[1] |

| Overall Purity | >99.00%[3] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Table 3: Physicochemical Properties

| Parameter | Specification |

| Solubility | Soluble in Acetonitrile[1] |

| Shipping | Typically shipped at room temperature in the continental US; may vary elsewhere[1] |

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are often specific to the laboratory and the matrix being analyzed. However, based on its intended use as an internal standard, the following outlines the general methodologies for its application in LC-MS/MS for the quantification of Lomitapide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Lomitapide

This method is commonly employed for the accurate measurement of drug concentrations in biological matrices.

1. Sample Preparation:

-

Protein Precipitation: A common method for extracting small molecules from plasma or serum. An organic solvent, such as acetonitrile, is added to the biological sample containing the analyte (Lomitapide) and the internal standard (this compound). This denatures and precipitates the proteins.

-

Liquid-Liquid Extraction (LLE): An alternative method where the sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic layer, which is then separated and evaporated.

-

Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.

2. Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column is typically used for the separation of non-polar compounds like Lomitapide.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used to achieve optimal separation.

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Injection Volume: Usually in the range of 5-20 µL.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for molecules like Lomitapide.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Lomitapide) and the internal standard (this compound).

-

The precursor ion is the protonated molecule [M+H]⁺ of Lomitapide and this compound.

-

The product ions are specific fragments generated by collision-induced dissociation (CID) of the precursor ions in the mass spectrometer.

-

-

Quantification: The concentration of Lomitapide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Lomitapide and a fixed concentration of this compound.

The following diagram illustrates a general workflow for a typical LC-MS/MS experiment.

Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTTP)

Lomitapide, the non-deuterated form of this compound, functions by inhibiting the microsomal triglyceride transfer protein (MTTP). MTTP is a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.

In the liver, MTTP facilitates the transfer of triglycerides, cholesterol esters, and phospholipids to apoB-100, a crucial step in the formation of very-low-density lipoproteins (VLDL). Similarly, in the intestine, MTTP is required for the assembly of chylomicrons, which transport dietary fats.

By inhibiting MTTP, Lomitapide effectively blocks the assembly of these apoB-containing lipoproteins. This leads to a significant reduction in the secretion of VLDL from the liver and chylomicrons from the intestine. Consequently, there is a marked decrease in the plasma levels of VLDL, low-density lipoprotein (LDL) cholesterol (as VLDL is a precursor to LDL), and triglycerides.

The following diagram illustrates the signaling pathway of Lomitapide's mechanism of action.

References

The Gold Standard: A Technical Guide to the Role of Stable Isotope-Labeled Standards in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate measurement of a drug's concentration in biological matrices is paramount to understanding its pharmacokinetic (PK) profile. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining a drug's safety and efficacy. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis, offering unparalleled accuracy and precision. This guide provides an in-depth technical overview of the core principles, experimental protocols, and profound impact of SIL-IS in pharmacokinetic studies.

The Principle of Isotope Dilution: The Foundation of Accuracy

The cornerstone of using SIL-IS is the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of a SIL-IS, which is a version of the drug molecule where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), is added to the biological sample at the earliest stage of processing.[][2][3] The SIL-IS is chemically identical to the analyte of interest, ensuring that it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5]

Because the SIL-IS and the analyte exhibit the same physicochemical properties, any sample loss during extraction or variability in ionization efficiency (matrix effects) will affect both compounds equally.[4][5] The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification of the analyte can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.[4][5]

The Decisive Advantage: SIL-IS vs. Analog Internal Standards

While structural analog internal standards, which are molecules with similar but not identical structures to the analyte, can correct for some variability, they do not co-elute perfectly with the analyte and may have different extraction recoveries and ionization efficiencies.[5][6] This can lead to inaccurate quantification, especially in the presence of significant matrix effects.[7][8] SIL-IS, by their nature, provide the most accurate correction.

| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | No Internal Standard |

| Correction for Sample Loss | Excellent | Moderate | None |

| Correction for Matrix Effects | Excellent | Partial | None |

| Co-elution with Analyte | Identical | Similar | N/A |

| Accuracy | High | Moderate | Low |

| Precision | High | Moderate | Low |

| Cost | High | Moderate | Low |

| Availability | May require custom synthesis | Generally more available | N/A |

Quantitative Impact on Pharmacokinetic Parameters

The choice of internal standard can significantly impact the derived pharmacokinetic parameters. Studies have shown that the use of SIL-IS leads to more precise and accurate determination of key parameters like Area Under the Curve (AUC), Maximum Concentration (Cmax), and half-life (t1/2).

| Drug | Internal Standard Type | Key Finding | Reference |

| Everolimus | Stable Isotope-Labeled (everolimus-d4) vs. Analog (32-desmethoxyrapamycin) | Everolimus-d4 showed a better correlation with an independent LC-MS/MS method (slope of 0.95 vs. 0.83).[9] | [9] |

| Lapatinib | Stable Isotope-Labeled (lapatinib-d3) vs. Non-Isotope-Labeled (zileuton) | Only the SIL-IS could correct for the interindividual variability in the recovery of lapatinib from patient plasma samples, which varied up to 3.5-fold.[10] | [10] |

| Tacrolimus | Stable Isotope-Labeled (TAC 13C,D2) vs. Analog (ascomycin) | Both internal standards provided satisfactory precision and accuracy, with the SIL-IS perfectly compensating for matrix effects.[11] | [11] |

| Carvedilol | Deuterium-Labeled IS | A slight difference in retention time due to the deuterium isotope effect resulted in a different degree of ion suppression between the analyte and the SIL-IS, affecting the accuracy of the method in certain plasma lots.[8] | [8] |

Experimental Protocols: A Step-by-Step Guide

A typical pharmacokinetic study using SIL-IS and LC-MS/MS involves several critical steps, from sample collection to data analysis.

Sample Collection and Handling

-

Matrix: Human or animal plasma, serum, or whole blood are the most common matrices.

-

Anticoagulant: If plasma is used, an appropriate anticoagulant (e.g., EDTA, heparin) must be selected.

-

Storage: Samples should be stored frozen (typically at -20°C or -80°C) to ensure analyte stability.

Preparation of Calibration Standards and Quality Control Samples

-

Stock Solutions: Prepare concentrated stock solutions of the analyte and SIL-IS in an appropriate organic solvent.[4]

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.[12][13]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

Sample Preparation

The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte.

This is a simple and common method for removing proteins from plasma or serum.

-

Aliquot Sample: Transfer a known volume of the plasma sample (e.g., 100 µL) to a clean tube.

-

Add SIL-IS: Add a small, precise volume of the SIL-IS working solution to the sample.

-

Add Precipitation Solvent: Add a water-miscible organic solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample), to precipitate the proteins.[14][15]

-

Vortex: Vortex the sample to ensure thorough mixing and complete protein precipitation.

-

Centrifuge: Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant containing the analyte and SIL-IS to a new tube for analysis.

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.

-

Condition the SPE Cartridge: Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

-

Load the Sample: Load the pre-treated plasma sample (to which the SIL-IS has been added) onto the cartridge.

-

Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte and SIL-IS.

-

Elute the Analyte: Elute the analyte and SIL-IS from the cartridge with a strong solvent.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The sample extract is injected into an HPLC or UPLC system to separate the analyte and SIL-IS from other components. A C18 column is commonly used for the analysis of small molecule drugs.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the SIL-IS, providing high selectivity and sensitivity.

Data Analysis

-

Peak Integration: The peak areas of the analyte and the SIL-IS are integrated.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the SIL-IS against the analyte concentration for the calibration standards.

-

Quantification: The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured peak area ratios.

Decision Making in Internal Standard Selection

The choice of an appropriate internal standard is a critical decision in bioanalytical method development.

Conclusion

The use of stable isotope-labeled internal standards in pharmacokinetic studies represents a significant advancement in bioanalytical science. By providing a robust and reliable method for correcting for experimental variability, SIL-IS enables the generation of high-quality pharmacokinetic data that is essential for the successful development of new drugs. While the initial cost and availability of SIL-IS can be a consideration, the unparalleled accuracy and precision they afford make them an indispensable tool for researchers, scientists, and drug development professionals committed to the highest standards of scientific rigor.

References

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maximize Performance with Specialized LC-MS Workflows — and Save Up to 40%! - AnalyteGuru [thermofisher.com]

- 11. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 12. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Easy Visualization Tool To Ensure Proper Tracer Addition during Isotope Dilution Mass Spectrometry Elemental Analyses: Application to Total and Metallomic Speciation (Postcolumn IDMS) of Iron, Zinc, and Copper in a Commercial Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

Lomitapide-d8 supplier and purchasing information

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Lomitapide-d8, a deuterated internal standard crucial for the accurate quantification of the lipid-lowering agent Lomitapide. This document outlines suppliers, purchasing details, the mechanism of action of Lomitapide, and detailed experimental protocols for its use and evaluation.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. The following table summarizes key purchasing information to facilitate procurement for research purposes.

| Supplier | Catalog Number(s) | Available Quantities | Purity | Price (USD) |

| Cayman Chemical | 28764 | 500 µg, 1 mg | ≥99% deuterated forms (d1-d8) | $219 (500 µg), $348 (1 mg) |

| Bertin Bioreagent | 28764 | 1 mg, 500 µg | Not Specified | Contact for pricing |

| Sapphire North America | 28764 | 500 µg, 1 mg | ≥99% deuterated forms (d1-d8) | $219 (500 µg), $348 (1 mg) |

| Simson Pharma Limited | Not specified | Custom Synthesis | Certificate of Analysis provided | Contact for pricing |

| MedchemExpress | HY-13116S1 | Not specified | Not specified | Get quote |

| GlpBio | Not specified | Not specified | >99.00% | Contact for pricing |

| Santa Cruz Biotechnology | sc-484841 | Not specified | Not specified | Contact for pricing |

Core Technical Data

| Parameter | Value |

| CAS Number | 2459377-96-7[1] |

| Molecular Formula | C₃₉H₂₉D₈F₆N₃O₂[1] |

| Formula Weight | 701.8 g/mol [1] |

| Synonyms | AEGR-733-d8, BMS-201038-d8[2] |

| Storage Temperature | -20°C[1] |

| Solubility | Soluble in Acetonitrile[1][2] |

| Physical Form | Crystalline Solid[1] |

Mechanism of Action: MTP Inhibition

Lomitapide, the non-deuterated parent compound of this compound, functions as a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][3][4] MTP is a critical intracellular lipid transfer protein located within the lumen of the endoplasmic reticulum of hepatocytes and enterocytes.[4][5] Its primary role is to facilitate the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][5][6]

By binding to and inhibiting MTP, Lomitapide effectively blocks the loading of triglycerides onto ApoB.[3] This disruption of lipoprotein assembly leads to a significant reduction in the secretion of VLDL and chylomicrons into the bloodstream.[3][6] Consequently, there is a downstream decrease in the plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and ApoB.[1][4] This mechanism of action makes Lomitapide a therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C.[4]

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based quantification of Lomitapide. Below are representative protocols for key experiments related to the analysis and functional assessment of Lomitapide.

Quantification of Lomitapide by LC-MS/MS using this compound

This protocol outlines a general procedure for the quantification of Lomitapide in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of Lomitapide concentrations).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions (Illustrative):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Lomitapide: Q1/Q3 transition to be determined (e.g., based on fragmentation of the parent ion).

-

This compound: Q1/Q3 transition to be determined (shifted by 8 Da from the parent compound).

-

-

Data Analysis: Quantify Lomitapide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

In Vitro MTP Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of Lomitapide on MTP.

1. Reagents and Materials:

-

Purified MTP.

-

Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein).

-

Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Lomitapide stock solution in DMSO.

2. Assay Procedure:

-

In a 96-well plate, add assay buffer.

-

Add varying concentrations of Lomitapide (or vehicle control) to the wells.

-

Add purified MTP to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the transfer reaction by adding the donor and acceptor vesicles.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in a change in the fluorescence signal.

-

Calculate the rate of lipid transfer for each Lomitapide concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Lomitapide concentration. A known IC₅₀ for Lomitapide is approximately 0.5 nM in a triglyceride transfer assay.[1][7]

ApoB Secretion Assay in HepG2 Cells

This protocol details a method to assess the effect of Lomitapide on the secretion of ApoB from the human hepatoma cell line, HepG2.

1. Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.

-

Seed the cells in 6-well plates and allow them to reach approximately 80% confluency.

2. Treatment:

-

Wash the cells with serum-free medium.

-

Treat the cells with varying concentrations of Lomitapide (or vehicle control) in serum-free medium for a specified period (e.g., 24 hours).

3. Sample Collection and Analysis:

-

Collect the cell culture medium.

-

Lyse the cells to obtain the intracellular protein fraction.

-

Quantify the amount of ApoB in the culture medium and cell lysates using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.

-

Normalize the secreted ApoB levels to the total cellular protein content.

-

Determine the EC₅₀ value, which for Lomitapide in inhibiting ApoB secretion in HepG2 cells is approximately 0.8 nM.[1][7]

This technical guide provides a foundational resource for researchers working with this compound. For specific applications, further optimization of the outlined protocols may be necessary. Always refer to the supplier's documentation for handling and safety information.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | CAS 2459377-96-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Biochemicals - CAT N°: 28764 [bertin-bioreagent.com]

A Technical Guide to the Application of Lomitapide-d8 in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This guide details the fundamental applications of Lomitapide-d8 in lipid research, focusing on its role as a critical tool in the quantitative analysis of Lomitapide. We will explore the mechanism of action of Lomitapide, the rationale for using a deuterated internal standard, and provide detailed experimental protocols and data presentation for its use in bioanalytical assays.

Introduction to Lomitapide

Lomitapide is a potent small-molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1][2] It is primarily used as a lipid-lowering agent in patients with homozygous familial hypercholesterolemia (HoFH).[3] By directly binding to and inhibiting MTP in the lumen of the endoplasmic reticulum, Lomitapide prevents the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[4][5] This action effectively reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant decrease in plasma low-density lipoprotein cholesterol (LDL-C) levels.[3][6] Its unique mechanism, independent of the LDL receptor pathway, makes it a valuable agent for HoFH and a subject of interest in lipid research.[7]

Mechanism of Action: MTP Inhibition

The core function of MTP is to transfer triglyceride molecules onto nascent apoB.[4] This lipidation step is essential for the proper folding and assembly of VLDL in hepatocytes and chylomicrons in enterocytes.[6] Once assembled, these lipoproteins are secreted into the circulation. VLDL is subsequently converted to LDL in the plasma.[2]

Lomitapide disrupts this process by inhibiting MTP.[2] This leads to a reduction in the secretion of VLDL from the liver and chylomicrons from the intestine, ultimately resulting in lower plasma concentrations of LDL-C, total cholesterol, and apoB.[3][4]

The Role of this compound as an Internal Standard

In lipid research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices (e.g., plasma, tissue) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.[8]

The reliability of LC-MS/MS quantification can be affected by variations in sample preparation, instrument response, and matrix effects.[9] To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is used. This compound is the deuterated form of Lomitapide, meaning eight hydrogen atoms have been replaced with deuterium.

Key advantages of using this compound as an internal standard:

-

Co-elution: It is chemically identical to Lomitapide and therefore behaves identically during chromatographic separation.

-

Similar Ionization: It ionizes similarly to the analyte in the mass spectrometer's source.

-

Mass Differentiation: It is easily distinguished from the non-labeled Lomitapide by the mass spectrometer due to the mass difference from the deuterium atoms.

-

Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument signal will be mirrored by the SIL-IS, allowing for a precise and accurate calculation of the analyte's concentration.[9]

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Lomitapide in biological samples to support preclinical and clinical research.

Experimental Workflow

The process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocol (Example)

This protocol is a representative example for the quantification of Lomitapide in human plasma.

-

Preparation of Standards:

-

Prepare a stock solution of Lomitapide and this compound in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Lomitapide.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM Transitions (to be optimized experimentally):

-

Lomitapide: Q1: m/z 693.3 → Q3: m/z 366.2

-

This compound: Q1: m/z 701.4 → Q3: m/z 374.2

-

-

-

Data Presentation and Interpretation

The use of this compound allows for the generation of robust quantitative data. Method validation is performed to ensure the assay is accurate, precise, and reliable.

Table 1: Representative Pharmacokinetic Parameters of Lomitapide

| Parameter | Value | Reference |

|---|---|---|

| Time to Max Concentration (Tmax) | ~6 hours | [1][3] |

| Absolute Bioavailability | ~7% | [1][3] |

| Volume of Distribution (Vd) | 985 - 1292 L | [1][3] |

| Plasma Protein Binding | ~99.8% | [3] |

| Elimination Half-life (t½) | ~39.7 hours | [1] |

| Metabolism | Primarily via CYP3A4 |[1][4] |

Table 2: Example Method Validation Summary

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Passed |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | Passed |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, acceptable accuracy & precision | 1 ng/mL |

| Matrix Effect | CV% of IS-normalized factor ≤ 15% | Passed |

| Recovery | Consistent and reproducible | >85% |

Note: The data in Table 2 are illustrative of a typical validated bioanalytical method.

Application in Pharmacokinetic (PK) Studies

By accurately measuring drug concentration over time, the use of this compound is fundamental to characterizing the pharmacokinetics of Lomitapide.

These studies are crucial for:

-

Dose-finding and optimization: Studies have shown that Lomitapide exposure increases in a dose-dependent manner.[10][11]

-

Drug-drug interaction studies: Assessing how co-administered drugs that inhibit or induce CYP3A4 affect Lomitapide levels.[1]

-

Bioavailability and bioequivalence studies.

-

Understanding patient variability: Comparing PK profiles between different populations.[11]

Conclusion

This compound is not used for its direct therapeutic or biological effects but serves an indispensable role as an internal standard in analytical chemistry. Its application is fundamental to the reliable quantification of Lomitapide in biological matrices. This enables researchers and drug development professionals to conduct essential pharmacokinetic, toxicokinetic, and drug metabolism studies, thereby supporting the safe and effective use of Lomitapide in both clinical and research settings. The methodologies described provide a robust framework for leveraging this compound in advanced lipid research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Pharmacodynamics of Lomitapide in Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lomitapide in Human Plasma Using Lomitapide-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lomitapide in human plasma. The method utilizes a stable isotope-labeled internal standard, Lomitapide-d8, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Lomitapide.

Introduction

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) and is used as a lipid-lowering agent, particularly in the treatment of homozygous familial hypercholesterolemia (HoFH).[1][2][3] It acts by preventing the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines, thereby reducing the production of very-low-density lipoprotein (VLDL) and chylomicrons.[1][2] Given its critical role in managing severe hypercholesterolemia, a reliable and sensitive analytical method is essential for the precise quantification of Lomitapide in biological matrices to support pharmacokinetic and clinical studies.

This application note provides a comprehensive protocol for an LC-MS/MS method for the determination of Lomitapide in human plasma. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to robust and reliable results.

Experimental

Materials and Reagents

-

Lomitapide reference standard

-

This compound internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of Lomitapide and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions in a mixture of acetonitrile and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation

A protein precipitation method was used for the extraction of Lomitapide and this compound from human plasma.

-

To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (see chromatographic conditions below) and inject into the LC-MS/MS system.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

Disclaimer: The following MRM transitions are hypothetical as specific, publicly available experimental data for Lomitapide and its deuterated standard is limited. These values should be determined and optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lomitapide | [M+H]⁺ | [Fragment]⁺ |

| This compound | [M+H]⁺ | [Fragment]⁺ |

-

MS Parameters: Source-dependent parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters assessed included linearity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (% Bias) | Within ±15% |

| Mean Recovery | > 85% |

| Matrix Effect | Minimal to no significant matrix effect observed |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Lomitapide.

Caption: Simplified mechanism of action of Lomitapide.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of Lomitapide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it well-suited for demanding research applications. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for a high-throughput workflow. This method can be a valuable tool for researchers and scientists in the field of drug development and clinical research.

References

Application Note: Quantitative Analysis of Lomitapide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Lomitapide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Lomitapide-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis in clinical and research settings. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Lomitapide.

Introduction

Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia. It reduces the systemic exposure of lipids by inhibiting the synthesis of chylomicrons and very-low-density lipoproteins. Accurate quantification of Lomitapide in human plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a deuterated internal standard, this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects. This document provides a comprehensive protocol for the determination of Lomitapide in human plasma.

Experimental

Materials and Reagents

-

Lomitapide reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, purified (18 MΩ·cm)

-

Human plasma (K2-EDTA)

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and tips

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lomitapide and this compound by dissolving the appropriate amount of each compound in methanol.

Working Standard (WS) Solutions: Prepare a series of Lomitapide working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired calibration curve concentrations.

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate Lomitapide working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

To 100 µL of plasma in each tube, add 20 µL of the 50 ng/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 5 minutes |

Table 1: LC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Lomitapide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lomitapide | 694.3 | 382.2 | 200 | 35 |

| This compound | 702.3 | 390.2 | 200 | 35 |

Note: The specific collision energy and other MS parameters may require optimization for individual instruments.

Results and Discussion

Method Validation

This bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Lomitapide | 1 - 1000 | y = mx + c | >0.99 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3 | <15 | 85-115 | <15 | 85-115 |

| MQC | 50 | <15 | 85-115 | <15 | 85-115 |

| HQC | 800 | <15 | 85-115 | <15 | 85-115 |

Visualizations

Caption: Experimental workflow for the quantification of Lomitapide in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative determination of Lomitapide in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation protocol ensures high accuracy, precision, and throughput. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Lomitapide in a research environment.

Application Note: Therapeutic Drug Monitoring of Lomitapide using a Validated LC-MS/MS Method with Lomitapide-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lomitapide in human plasma. The assay utilizes Lomitapide-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). The described protocol employs a straightforward protein precipitation extraction procedure, providing a high-throughput solution for clinical research and drug development professionals. All experimental parameters and validation data are presented to demonstrate the method's reliability and adherence to established bioanalytical method validation guidelines.

Introduction

Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia (HoFH). It reduces the production of lipoproteins, thereby lowering levels of low-density lipoprotein cholesterol (LDL-C). Due to its mechanism of action and potential for drug-drug interactions, particularly with CYP3A4 inhibitors, therapeutic drug monitoring of Lomitapide is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse events. A highly selective and sensitive analytical method is required for the accurate quantification of Lomitapide in patient plasma samples. LC-MS/MS is the gold standard for such applications due to its superior specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable results.

Experimental

Materials and Reagents

-

Lomitapide reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of Lomitapide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of Lomitapide and this compound from human plasma.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| System | Agilent 1290 Infinity II LC System or equivalent |

| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 0.5 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

| Parameter | Condition |

| System | Agilent 6495 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Gas Temperature | 300°C |

| Gas Flow | 12 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Lomitapide | 694.3 | 459.2 | 25 |

| This compound | 702.3 | 467.2 | 25 |

Method Validation

The bioanalytical method was validated according to established international guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Lomitapide in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 3.

Table 3: Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| LQC | 3 | 5.2 | 102.1 | 6.5 | 101.2 |

| MQC | 100 | 4.1 | 98.7 | 5.3 | 99.4 |

| HQC | 800 | 3.5 | 101.5 | 4.7 | 100.8 |

Recovery and Matrix Effect

The extraction recovery of Lomitapide and the matrix effect were assessed at LQC and HQC levels. The results are presented in Table 4.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 92.5 | 98.2 |

| HQC | 800 | 95.1 | 101.5 |

Stability

The stability of Lomitapide in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. Lomitapide was found to be stable under all tested conditions.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Lomitapide TDM.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of Lomitapide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This validated method is a valuable tool for researchers and clinicians involved in the management of patients treated with Lomitapide.

Application Notes and Protocols for the Bioanalysis of Lomitapide using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Lomitapide from human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lomitapide-d8, is incorporated into each protocol to ensure accuracy and precision.

Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound is a suitable internal standard for the quantification of Lomitapide by LC-MS or GC-MS.[3][4]

Three common sample preparation techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate method depends on factors such as the desired level of sample cleanup, sensitivity requirements, and throughput needs.[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for each sample preparation method. These values are representative of a validated bioanalytical method and should be used as a general guideline. Actual results may vary and require optimization in your laboratory.

Table 1: Recovery and Matrix Effect

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Lomitapide Recovery (%) | 95.2 ± 4.1 | 88.7 ± 5.3 | 92.5 ± 3.8 |

| This compound Recovery (%) | 94.8 ± 4.5 | 89.1 ± 5.1 | 93.1 ± 4.0 |

| Lomitapide Matrix Effect (%) | 98.7 ± 6.2 | 101.5 ± 4.9 | 99.8 ± 3.5 |

| This compound Matrix Effect (%) | 99.1 ± 5.8 | 101.2 ± 5.0 | 100.2 ± 3.7 |

| Process Efficiency (%) | 94.0 ± 5.8 | 89.9 ± 6.7 | 92.3 ± 4.9 |

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins.[6]

Materials:

-

Human plasma

-

Lomitapide

-

Acetonitrile (ACN), LC-MS grade[6]

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.[8] Prepare a working solution of this compound (100 ng/mL) by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution (100 ng/mL) to the plasma sample and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[9][10]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and inject a suitable aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[11]

Materials:

-

Human plasma

-

Lomitapide

-

This compound (IS)

-

Methyl tert-butyl ether (MTBE), HPLC grade[11]

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Prepare this compound working solution as described in the PPT protocol.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE offers the most effective sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[12][13][14] This technique is ideal for achieving the lowest limits of quantification.

Materials:

-

Human plasma

-

Lomitapide

-

This compound (IS)

-

Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Ammonium hydroxide (5%) in Methanol

-

Formic acid (2%) in Water

-

SPE vacuum manifold or positive pressure processor

Protocol:

-

Prepare this compound working solution as described in the PPT protocol.

-

Pipette 200 µL of human plasma into a clean tube.

-

Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 200 µL of 2% formic acid in water to the plasma sample and vortex.

-

Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of Methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in Methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

Conclusion

The choice of sample preparation technique for Lomitapide analysis should be guided by the specific requirements of the study. Protein precipitation is a fast and straightforward method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample with reduced matrix effects. Solid-phase extraction provides the most thorough sample cleanup, leading to the highest sensitivity and specificity. For all methods, the use of this compound as an internal standard is crucial for achieving reliable and reproducible quantitative results in bioanalytical studies.[15]

References

- 1. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jchps.com [jchps.com]

- 6. agilent.com [agilent.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. glpbio.com [glpbio.com]

- 9. btrc-charity.org [btrc-charity.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijcpa.in [ijcpa.in]

- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.ed.ac.uk [research.ed.ac.uk]

Application Note: Preparation of Lomitapide-d8 Internal Standard Stock Solution

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Lomitapide using mass spectrometry-based methods.

Introduction

Lomitapide is an inhibitor of the microsomal triglyceride transfer protein (MTTP) used to treat homozygous familial hypercholesterolemia.[1][2] Accurate quantification of Lomitapide in biological matrices is crucial for pharmacokinetic and metabolic studies. The stable isotope-labeled compound, Lomitapide-d8, is an ideal internal standard (IS) for these analyses, particularly for methods employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Using a stable isotope-labeled internal standard like this compound minimizes analytical variability arising from sample preparation and matrix effects, thereby improving the accuracy and reproducibility of the quantification.[4]

This document provides a detailed protocol for the preparation of a primary stock solution of this compound and subsequent working solutions for use in quantitative bioanalysis.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate solution preparation.

| Property | Value | References |

| Chemical Name | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide | [1][5] |

| Molecular Formula | C₃₉H₂₉D₈F₆N₃O₂ | [1][3][5][6][7] |

| Molecular Weight | ~701.8 g/mol | [1][3][5][8] |

| CAS Number | 2459377-96-7 | [1][3][5][8] |

| Appearance | Crystalline Solid | [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [1][3] |

| Solubility | Soluble in Acetonitrile | [1][3] |

| Storage (Solid) | -20°C | [1] |

| Storage (Stock Solution) | ≤ 1 month at -20°C; ≤ 6 months at -80°C | [9] |

Experimental Protocol: Stock and Working Solution Preparation

This protocol details the steps to prepare a 1 mg/mL primary stock solution of this compound, followed by serial dilutions to achieve a final working concentration.

Materials and Equipment

-

This compound powder

-

Acetonitrile (ACN), HPLC or MS-grade

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated micropipettes and appropriate tips

-

Amber glass vials with screw caps for storage

-

Ultrasonic bath

-

Vortex mixer

Safety Precautions

-

Conduct all weighing and solution preparation in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Preparation of 1 mg/mL Primary Stock Solution

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance. Record the exact weight.

-

Dissolution: Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.

-

Solubilization: Add approximately 0.7 mL of acetonitrile to the flask. Gently swirl or vortex the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Storage: Transfer the solution to a clearly labeled amber glass vial. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Preparation of Intermediate and Working Solutions